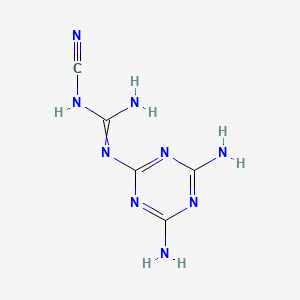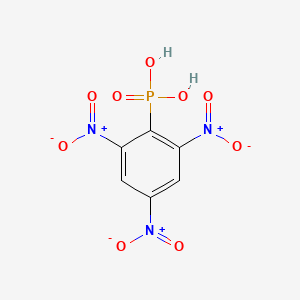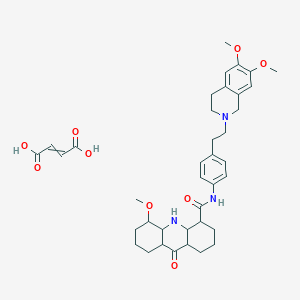
Elacridar (maleate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Elacridar (maleate) is a potent inhibitor of P-glycoprotein and breast cancer resistance protein, which are key players in the development of multidrug resistance in cancer cells . This compound is primarily used as an oral bioenhancer to increase the bioavailability of co-administered drugs by inhibiting these efflux transporters .
Preparation Methods
Synthetic Routes and Reaction Conditions: Elacridar (maleate) can be synthesized through a series of chemical reactions involving the condensation of specific aromatic amines and aldehydes, followed by cyclization and subsequent functional group modifications . The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the manufacturer.
Industrial Production Methods: Industrial production of elacridar (maleate) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: Elacridar (maleate) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the aromatic rings or other functional groups in the compound.
Reduction: Reduction reactions can alter the nitro groups or other reducible functionalities.
Substitution: Elacridar (maleate) can undergo nucleophilic or electrophilic substitution reactions, particularly on its aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
Elacridar (maleate) has a wide range of scientific research applications, including:
Mechanism of Action
Elacridar (maleate) exerts its effects by inhibiting P-glycoprotein and breast cancer resistance protein, which are ATP-dependent efflux pumps that transport various substrates across cellular membranes . By blocking these transporters, elacridar (maleate) increases the intracellular concentration of co-administered drugs, thereby enhancing their bioavailability and therapeutic efficacy .
Comparison with Similar Compounds
Tariquidar: Another potent P-glycoprotein inhibitor with similar applications in overcoming drug resistance.
Zosuquidar: A third-generation P-glycoprotein inhibitor used in combination with chemotherapeutic agents.
Laniquidar: Known for its ability to inhibit both P-glycoprotein and breast cancer resistance protein.
Uniqueness of Elacridar (Maleate): Elacridar (maleate) is unique due to its dual inhibition of both P-glycoprotein and breast cancer resistance protein, making it a versatile tool in research and therapeutic applications . Its ability to enhance the bioavailability of a wide range of drugs sets it apart from other similar compounds .
Properties
Molecular Formula |
C38H49N3O9 |
|---|---|
Molecular Weight |
691.8 g/mol |
IUPAC Name |
but-2-enedioic acid;N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-2,3,4,4a,5,6,7,8,8a,9a,10,10a-dodecahydro-1H-acridine-4-carboxamide |
InChI |
InChI=1S/C34H45N3O5.C4H4O4/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37;5-3(6)1-2-4(7)8/h10-13,18-19,25-28,31-32,36H,4-9,14-17,20H2,1-3H3,(H,35,39);1-2H,(H,5,6)(H,7,8) |
InChI Key |
ZFSOUDTUULCSMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC2C1NC3C(C2=O)CCCC3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


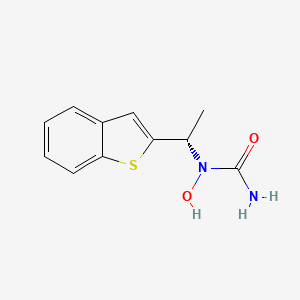
![7-Methyl-6-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12565655.png)
![Methyl [5-(cyclopentyloxy)-2-fluorophenyl]carbamate](/img/structure/B12565660.png)
![6-Methyl-4-(piperidin-1-yl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12565666.png)
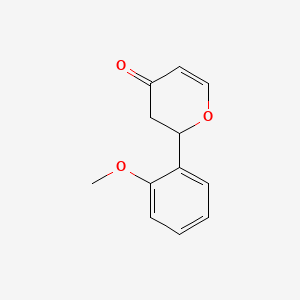

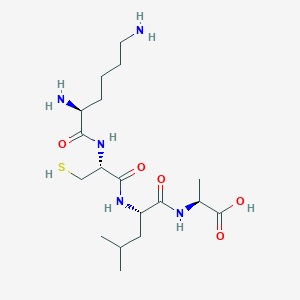
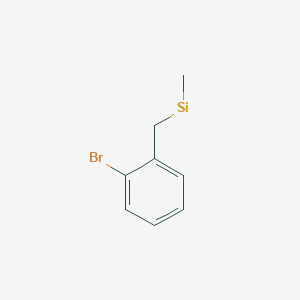
![2-Methoxy-4-[3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12565704.png)

![Silacyclobutane, 1-[[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]-1-methyl-](/img/structure/B12565729.png)
![(4S)-4-[(Benzylsulfanyl)methyl]-1,3-thiazolidine-2-thione](/img/structure/B12565735.png)
